molecular formula C24H33N5O3 B2673029 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851941-27-0

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2673029
CAS No.: 851941-27-0
M. Wt: 439.56
InChI Key: YEYFKUPLTYNDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an ethoxyethyl side chain

Properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c1-4-32-15-14-29-20(25-22-21(29)23(30)27(3)24(31)26(22)2)17-28-12-10-19(11-13-28)16-18-8-6-5-7-9-18/h5-9,19H,4,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFKUPLTYNDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The ethoxyethyl side chain is then added through an alkylation reaction. The final step involves the formation of the purine ring system under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
  • N′-(4-benzylpiperidin-1-yl)alkylamine derivatives

Uniqueness

Compared to similar compounds, 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ethoxyethyl side chain and purine ring system contribute to its specificity and potential therapeutic applications.

Biological Activity

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 851941-27-0) is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N5O3C_{24}H_{34}N_{5}O_{3} with a molecular weight of 440.6 g/mol. Its structural features include a purine core modified with a benzylpiperidine moiety and an ethoxyethyl group.

PropertyValue
CAS Number851941-27-0
Molecular FormulaC24H34N5O3
Molecular Weight440.6 g/mol
Chemical StructureStructure

The compound exhibits biological activity primarily through its interaction with various receptors. Notably, it has been identified as a potent antagonist for the CC chemokine receptor 3 (CCR3). In vitro studies have demonstrated that it inhibits eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential utility in treating allergic responses and asthma .

Pharmacological Studies

A series of structure-activity relationship (SAR) studies have been conducted to understand the pharmacological profile of related compounds. These studies revealed that modifications to the piperidine ring significantly enhance binding potency and selectivity for CCR3. For example, the introduction of N-(alkyl)benzylpiperidine groups has shown improved activity from micromolar to low nanomolar ranges .

Efficacy in Allergic Models

In preclinical models of allergic inflammation, compounds similar to this compound have demonstrated significant reductions in eosinophil infiltration and cytokine production. These findings suggest that the compound could be effective in managing conditions characterized by eosinophilic inflammation .

Safety Profile

Safety assessments conducted in animal models indicate that the compound exhibits a favorable safety profile at therapeutic doses. Toxicological evaluations have shown no significant adverse effects associated with its administration, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Begin with the purine-dione core (e.g., 1,3-dimethylxanthine derivatives) and introduce substituents via nucleophilic substitution or alkylation. For example, the 2-ethoxyethyl group at position 7 can be introduced using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by Cu(OAc)₂-catalyzed coupling for cyclization . The 4-benzylpiperidin-1-ylmethyl moiety at position 8 may require reductive amination or Mitsunobu reactions with benzylpiperidine derivatives. Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC) to assign proton environments and confirm substituent positions. For stereochemical analysis, compare experimental [α]D values with computational predictions (DFT-based methods). X-ray crystallography is ideal for resolving absolute configuration if single crystals are obtainable (e.g., grow crystals via slow evaporation in EtOAc/hexane). Mass spectrometry (HRMS-ESI) should confirm molecular weight (C₂₄H₃₃N₅O₃, expected [M+H]⁺ = 440.2653) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For adenosine receptor modulation (common for purine-diones), use radioligand binding assays (e.g., competition with [³H]CGS21680 for A₂A receptors). Measure IC₅₀ values in HEK293 cells transfected with receptor subtypes. Include positive controls (e.g., theophylline) and validate results with dose-response curves (triplicate runs, p < 0.05 significance) .

Advanced Research Questions

Q. How to address discrepancies in solubility data during in vitro assays?

  • Methodological Answer : Solubility issues often arise from the compound’s hydrophobic substituents (e.g., benzylpiperidine). Optimize solvent systems: test DMSO stock solutions (10 mM) diluted in assay buffers with co-solvents (e.g., 0.1% Tween-80) or cyclodextrin inclusion complexes. Use dynamic light scattering (DLS) to detect aggregation. If solubility remains <50 µM, consider structural modifications (e.g., replacing the ethoxyethyl group with PEG-linked chains) .

Q. What experimental strategies resolve contradictory bioactivity results across cell lines?

  • Methodological Answer : Contradictions may stem from off-target effects or cell-specific metabolism. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Use CRISPR-edited cell lines (e.g., knockouts of CYP450 enzymes) to assess metabolic stability. Cross-validate with in silico docking (AutoDock Vina) to predict binding promiscuity across protein families .

Q. How to design enantioselective synthesis routes for chiral analogs?

  • Methodological Answer : The piperidine moiety introduces chirality. Employ asymmetric catalysis: use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation or transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH = 90:10). Compare results with circular dichroism (CD) spectra for absolute configuration .

Q. What computational tools predict SAR for optimizing binding affinity?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) to model ligand-receptor interactions. Focus on substituent effects: the benzyl group’s π-π stacking with receptor residues vs. ethoxyethyl’s conformational flexibility. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.